molecular formula C20H20N2O4S B2786681 4-((1-(2-ethylbenzo[d]thiazole-6-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1705096-68-9

4-((1-(2-ethylbenzo[d]thiazole-6-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No. B2786681
CAS RN: 1705096-68-9
M. Wt: 384.45
InChI Key: KLSFWQMUZRAKLD-UHFFFAOYSA-N
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Description

Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring can greatly affect the biological outcomes . Pyranones, on the other hand, are a class of organic compounds that contain a six-membered ring structure with one oxygen atom and a ketone functional group. They are found in a variety of natural products and pharmaceuticals.


Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . This MEP surface plays a significant role in drug–target protein interaction .


Chemical Reactions Analysis

The chemical reactions of thiazole derivatives can be quite diverse, depending on the substituents present on the thiazole ring. For example, Sahoo and co-workers synthesized a variety of new analogues by combining 1,3,4-oxadiazole and benzo[d]thiazole via Mannich reaction .

Scientific Research Applications

Anticancer Agent

This compound has shown potential as an anticancer agent. It has been found to significantly inhibit the proliferation of human epidermoid carcinoma cell line (A431) and human non-small cell lung cancer cell lines (A549, H1299) .

Anti-inflammatory Agent

The compound has also been evaluated for its anti-inflammatory properties. It has been found to decrease the activity of inflammatory factors IL-6 and TNF-α . These are key inflammatory cytokines known for their roles in immune regulation, inflammation, and cell proliferation .

Inhibition of Cell Migration

The compound has been found to hinder cell migration in A431 and A549 cells . This could potentially be useful in preventing the spread of cancer cells.

Apoptosis Induction

The compound has been found to induce apoptosis in A431 and A549 cells . Apoptosis, or programmed cell death, is a crucial process in cancer treatment as it can lead to the death of cancer cells.

Cell Cycle Regulation

The compound has been found to affect the cell cycle of A431 and A549 cells . By affecting the cell cycle, it could potentially stop the proliferation of cancer cells.

Protein Expression Regulation

The compound has been found to affect protein expression levels in A431 and A549 cells . This could potentially lead to the development of new therapeutic strategies for cancer treatment.

Future Directions

The future directions in the research of thiazole derivatives seem to be focused on the design and structure–activity relationship of bioactive molecules . Researchers are synthesizing compounds containing the thiazole ring with variable substituents as target structures, and evaluating their biological activities .

properties

IUPAC Name

4-[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)pyrrolidin-3-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-3-18-21-16-5-4-13(9-17(16)27-18)20(24)22-7-6-14(11-22)26-15-8-12(2)25-19(23)10-15/h4-5,8-10,14H,3,6-7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSFWQMUZRAKLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCC(C3)OC4=CC(=O)OC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1-(2-ethylbenzo[d]thiazole-6-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

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